Difluoromethylenediphosphonic Acid Sodium Salt
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Overview
Description
Difluoromethylenediphosphonic Acid Sodium Salt is a phosphonic acid derivative with the molecular formula CF₂Na₄O₆P₂ and a molecular weight of 299.91 g/mol. This compound is primarily used in the development of biologically active compounds and has significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Difluoromethylenediphosphonic Acid Sodium Salt typically involves the reaction of difluoromethylphosphonic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The process involves the following steps:
Preparation of Difluoromethylphosphonic Acid: This is achieved by reacting difluoromethane with phosphorus trichloride in the presence of a catalyst.
Neutralization: The difluoromethylphosphonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Difluoromethylenediphosphonic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The sodium ions can be substituted with other cations in exchange reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts for cation exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine derivatives.
Scientific Research Applications
Difluoromethylenediphosphonic Acid Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bone diseases.
Industry: Utilized in the production of flame retardants and corrosion inhibitors
Mechanism of Action
The mechanism of action of Difluoromethylenediphosphonic Acid Sodium Salt involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- Methylenediphosphonic Acid Sodium Salt
- Ethylidenediphosphonic Acid Sodium Salt
- Hydroxymethylenediphosphonic Acid Sodium Salt
Uniqueness
Difluoromethylenediphosphonic Acid Sodium Salt is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials.
Biological Activity
Difluoromethylenediphosphonic acid sodium salt (DFMDP) is a synthetic compound belonging to the class of diphosphonic acids, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DFMDP, including its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
This compound is characterized by its difluoromethylene group, which enhances its stability and bioactivity compared to other phosphonic acids. It serves as a non-hydrolyzable bioisostere of phosphates, making it a valuable tool in biochemical research and therapeutic applications.
DFMDP exhibits its biological effects primarily through the inhibition of specific enzymes involved in metabolic pathways. It is particularly effective against enzymes that utilize phosphates, thereby disrupting cellular processes reliant on phosphate metabolism. The compound has demonstrated significant inhibitory effects on alkaline phosphatase activity, which is crucial for bone mineralization and resorption processes .
Biological Activities
- Antitumor Activity : DFMDP has been studied for its potential in cancer therapy. Research indicates that it can inhibit tumor growth by interfering with the metabolic pathways of cancer cells. In vitro studies have shown that DFMDP effectively reduces the proliferation of various cancer cell lines .
- Bone Resorption Inhibition : DFMDP has shown promise in inhibiting bone resorption, making it a candidate for treating osteoporosis and other bone-related diseases. Its mechanism involves the inhibition of osteoclast activity, which is responsible for bone resorption .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions such as rheumatoid arthritis. By modulating inflammatory pathways, DFMDP can help reduce joint inflammation and pain .
- Antimicrobial Properties : Preliminary studies suggest that DFMDP possesses antimicrobial activity, particularly against certain bacterial strains. This property may enhance its utility in developing disinfectants or antimicrobial agents .
Case Study 1: Antitumor Efficacy
A study conducted on the effects of DFMDP on breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The results indicated that DFMDP induces apoptosis in these cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 2: Osteoporosis Treatment
In an animal model of osteoporosis, administration of DFMDP resulted in a marked decrease in bone loss compared to control groups. Histological analysis revealed increased bone density and improved microarchitecture, suggesting that DFMDP could be a viable treatment option for osteoporosis .
Comparative Analysis with Other Diphosphonic Acids
To better understand the efficacy of DFMDP, a comparative analysis with other diphosphonic acids was conducted:
Compound | Antitumor Activity | Bone Resorption Inhibition | Anti-inflammatory Effects | Antimicrobial Properties |
---|---|---|---|---|
This compound (DFMDP) | High | Strong | Moderate | Present |
Alendronate | Moderate | Strong | Low | Absent |
Risedronate | Moderate | Strong | Low | Absent |
Properties
CAS No. |
948024-84-8 |
---|---|
Molecular Formula |
CF₂Na₄O₆P₂ |
Molecular Weight |
299.91 |
Synonyms |
P,P’-(Difluoromethylene)bisphosphonic Acid Sodium Salt (1:4); Tetrasodium Difluoromethylenediphosphonate |
Origin of Product |
United States |
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